∆8,9-Dehydro Estrone-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

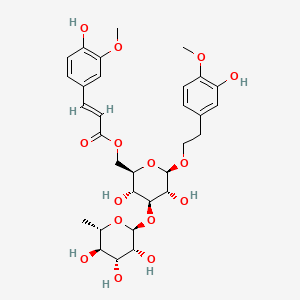

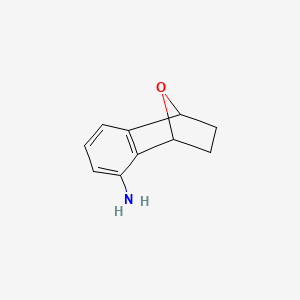

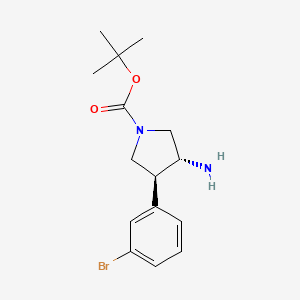

∆8,9-Dehydro Estrone-d2 is a deuterium-labeled derivative of ∆8,9-Dehydro Estrone, a naturally occurring estrogen found in horses. This compound is closely related to other equine estrogens such as equilin, equilenin, and estrone . It is a minor constituent of conjugated estrogens and has been studied for its unique pharmacological properties .

Aplicaciones Científicas De Investigación

∆8,9-Dehydro Estrone-d2 has several scientific research applications:

Mecanismo De Acción

Target of Action

∆8,9-Dehydro Estrone-d2 is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone . As a conjugated estrogen, it is a component of conjugated equine estrogens (CEE) . Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them and initiating a series of cellular responses . It is metabolized in humans to its 17β form, 17β-∆8,9-DHES . This interaction results in changes in the expression of genes regulated by estrogen receptors, leading to various physiological effects .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to have significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL), and bone preservation parameters . It displays little or no efficacy on other peripheral parameters normally affected by estrogens .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is administered orally and is metabolized in the human body to its 17β form, 17β-∆8,9-DHES

Result of Action

The action of this compound results in a significant and consistent suppression of hot flushes in postmenopausal women . It also leads to a degree of suppression of a bone resorption marker, urinary excretion of N-telopeptide . Gonadotropin secretion (FSH and LH) is significantly suppressed in women receiving this compound .

Análisis Bioquímico

Biochemical Properties

∆8,9-Dehydro Estrone-d2 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is metabolized in the human body in at least a 1:1 ratio to its 17β form, 17β-∆8,9-Dehydro Estrone . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to suppress hot flushes in postmenopausal women, reaching more than 95% suppression in all parameters of vasomotor symptoms .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to suppress gonadotropin secretion (FSH and LH) significantly .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that its impact on suppressing hot flushes in postmenopausal women was sustained for the duration of the treatment period (12 weeks)

Métodos De Preparación

The synthesis of ∆8,9-Dehydro Estrone-d2 involves the deuterium labeling of ∆8,9-Dehydro Estrone. The preparation typically includes the following steps:

Halogenation: The alkene bond in the precursor compound is halogenated to form a dihaloalkane.

Deuterium Exchange: The halogen atoms are replaced with deuterium atoms through a deuterium exchange reaction.

Análisis De Reacciones Químicas

∆8,9-Dehydro Estrone-d2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparación Con Compuestos Similares

∆8,9-Dehydro Estrone-d2 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Similar compounds include:

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of ∆8,9-Dehydro Estrone-d2 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Estrone", "Deuterium oxide (D2O)", "Sodium periodate (NaIO4)", "Sodium metaperiodate (NaIO4)", "Sodium borohydride (NaBH4)", "Sodium acetate (NaOAc)", "Acetic anhydride (Ac2O)", "Methanol (MeOH)", "Chloroform (CHCl3)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Diethyl ether (Et2O)" ], "Reaction": [ "Estrone is first deuterated using deuterium oxide (D2O) to obtain ∆8,9-Dehydro Estrone-d2.", "The deuterated estrone is then oxidized using sodium periodate (NaIO4) to form the corresponding diol.", "The diol is then treated with sodium metaperiodate (NaIO4) to form the corresponding aldehyde.", "The aldehyde is reduced using sodium borohydride (NaBH4) to form the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride (Ac2O) and sodium acetate (NaOAc) to form the corresponding acetate ester.", "The acetate ester is then hydrolyzed using sodium hydroxide (NaOH) to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.", "The hydrochloride salt is then extracted using chloroform (CHCl3) and washed with diethyl ether (Et2O) to obtain the final product, ∆8,9-Dehydro Estrone-d2 hydrochloride salt." ] } | |

Número CAS |

1219799-27-5 |

Fórmula molecular |

C18H20O2 |

Peso molecular |

270.368 |

Nombre IUPAC |

(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |

Clave InChI |

OUGSRCWSHMWPQE-JCNCMELZSA-N |

SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |

Sinónimos |

3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2; ∆8-Dehydroestrone-d2; ∆8-Isoequilin-d2; 8,9-Dehydroestrone-d2; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)